tert-Butyl (E)-(5-oxohex-3-en-1-yl)carbamate
Description
tert-Butyl (E)-(5-oxohex-3-en-1-yl)carbamate is a carbamate-protected amine derivative featuring a tert-butyl group and a conjugated enone system (E-configuration). The tert-butyl carbamate (Boc) group is widely used in organic synthesis to protect amines during multi-step reactions . The (E)-configured α,β-unsaturated ketone (5-oxohex-3-en-1-yl) moiety confers unique reactivity, such as participation in Michael additions or Diels-Alder reactions, making this compound valuable in constructing complex molecular architectures.
Properties
Molecular Formula |
C11H19NO3 |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl N-[(E)-5-oxohex-3-enyl]carbamate |
InChI |
InChI=1S/C11H19NO3/c1-9(13)7-5-6-8-12-10(14)15-11(2,3)4/h5,7H,6,8H2,1-4H3,(H,12,14)/b7-5+ |
InChI Key |
SAXKJUBGQMNYGA-FNORWQNLSA-N |
Isomeric SMILES |
CC(=O)/C=C/CCNC(=O)OC(C)(C)C |
Canonical SMILES |
CC(=O)C=CCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Detailed Preparation Routes and Analysis
Patent-Based Synthetic Procedures
Two notable patents provide explicit synthetic routes for tert-butyl carbamate derivatives closely related to the target compound:
Method Using (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenyl methyl) amino] ethyl] tert-butyl carbamate
- Procedure : In a 1000 mL four-neck round-bottom flask, 57.0 g of the starting carbamate is dissolved in 360 g ethyl acetate with tetrabutylammonium bromide as a phase transfer catalyst and methyl sulfate as a methylating agent.
- Reaction conditions : The mixture is stirred mechanically, cooled below -10°C, followed by slow addition of 50% KOH solution at -10 to 0°C. The reaction continues at 5-10°C.
- Workup : After reaction completion, water is added, and the mixture is extracted and washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate, and water.
- Yield : Crystallization from normal hexane affords the product in 95-97% yield.
- Significance : This method achieves high yield and purity with controlled temperature and phase transfer catalysis, suitable for scale-up.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Starting material | (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenyl methyl) amino] ethyl] tert-butyl carbamate | 57.0 g |
| Solvent | Ethyl acetate (360 g) | Dissolution |
| Catalysts | Tetrabutylammonium bromide (3-6 g), methyl sulfate (48.7-109.5 g) | Phase transfer catalysis |
| Temperature | Cooling below -10°C, KOH addition at -10 to 0°C, reaction at 5-20°C | Controlled reaction |
| Workup | Extraction, washing with acid/base, crystallization | Product isolation |
| Yield | 95-97% | High yield |
Eco-Friendly Oxidation and Protection Strategies (WO2014203045A1)
- Starting point : tert-butyl 2-((4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (compound II).
- Key transformations :
- Reduction of a precursor compound with sodium borohydride in aqueous micellar aggregates at 0-5°C achieving >80% diastereomeric excess.
- Protection of diol functionalities using 2,2-dimethoxypropane in the presence of camphor sulfonic acid.
- Conversion to optically pure intermediates via crystallization.
- Oxidation using copper salts, diimine ligands, and TEMPO to yield the final product.
- Advantages : This route is described as green and cost-effective, avoiding harsh reagents and employing environmentally benign solvents and catalysts.
- Outcome : Efficient synthesis with high stereochemical control and environmentally friendly conditions.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Reduction | Sodium borohydride, aqueous micellar aggregate, 0-5°C | >80% diastereomeric excess |
| Protection | 2,2-Dimethoxypropane, camphor sulfonic acid, acetone | Formation of protected diol |
| Purification | Crystallization from n-heptane | Optically pure intermediate |
| Oxidation | Cu(Salt)/diimine ligands/TEMPO/oxygen | Final product synthesis |
Academic Research Insights
- Selective Reduction Techniques : Research has demonstrated regioselective reduction of 1,3-dicarbonyl systems by initial deprotonation with sodium hydride followed by reduction with diisobutylaluminium hydride at low temperature. This approach allows selective targeting of the desired carbonyl group, which is crucial in complex intermediates related to tert-butyl carbamate derivatives.
- Dehydration and Tautomerism : Dehydration of hydroxy lactams with acetic anhydride and pyridine can lead to intermediates that, under thermal conditions, form enamides or pyrrole derivatives. This knowledge is useful in understanding side reactions and optimizing conditions to favor the desired carbamate product.
Comparative Summary of Preparation Methods
| Aspect | Patent Method (CN102020589B) | Green Process (WO2014203045A1) | Academic Reduction Strategy (Core.ac.uk) |
|---|---|---|---|
| Starting Materials | (R)-hydroxycarbonyl tert-butyl carbamate derivatives | Protected diol acetates | 1,3-dicarbonyl intermediates |
| Key Reagents | Ethyl acetate, tetrabutylammonium bromide, KOH | Sodium borohydride, camphor sulfonic acid, Cu catalysts | Sodium hydride, diisobutylaluminium hydride |
| Temperature Control | Low temperature (-10 to 20°C) | Mild (0-5°C), crystallization at 95°C | Low temperature for selective reduction |
| Yield | 95-97% | High, with stereochemical purity | Moderate, focused on regioselectivity |
| Environmental Considerations | Moderate, uses organic solvents and phase transfer catalyst | Green solvents, catalytic oxidation | Uses strong reducing agents, requires careful control |
| Stereochemical Control | Implicit in starting material and conditions | Explicit >80% diastereomeric excess | Regioselective reduction strategy |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (E)-(5-oxohex-3-en-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form corresponding epoxides or diols.
Reduction: The carbonyl group can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used for epoxidation.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Substituted carbamates or ureas.
Scientific Research Applications
tert-Butyl (E)-(5-oxohex-3-en-1-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers and other materials
Mechanism of Action
The mechanism of action of tert-Butyl (E)-(5-oxohex-3-en-1-yl)carbamate involves its interaction with nucleophiles, leading to the formation of stable carbamate derivatives. The enone moiety can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This compound can also act as a protecting group for amines, stabilizing them under various reaction conditions .
Comparison with Similar Compounds
Structural and Functional Variations
The following table highlights key structural differences and inferred properties between the target compound and selected analogs:
Physicochemical Properties
- Solubility : PEG-substituted analogs (e.g., ) exhibit higher aqueous solubility due to ether linkages, whereas aromatic derivatives () are more lipophilic.
- Stability: The enone system in the target compound may render it prone to nucleophilic attack, whereas cyclohexyl () and benzoisoxazole () analogs show enhanced thermal and oxidative stability.
Research Tools and Methodologies
- Hydrogen-Bonding Analysis : Etter’s graph-set theory () could predict aggregation behavior, particularly for analogs with polar substituents (e.g., PEG chains ).
Biological Activity
- Molecular Formula : C₁₁H₁₉N₁O₃
- Molecular Weight : Approximately 213.27 g/mol
- Structural Features :
- Tert-butyl group enhances lipophilicity.
- Enone functionality may facilitate electrophilic interactions with biological nucleophiles.
- Carbamate moiety often serves as a pharmacophore in drug design.
Biological Activity Overview
The biological activity of tert-butyl (E)-(5-oxohex-3-en-1-yl)carbamate can be inferred from the behavior of structurally similar compounds. Carbamates are frequently studied for their roles as enzyme inhibitors and intermediates in drug development. The enone structure can contribute to bioactivity through mechanisms such as electrophilic attack on nucleophiles in biological systems.
- Enzyme Inhibition : Carbamates often act as inhibitors for various enzymes, including hydrolases and proteases.
- Electrophilic Interactions : The enone moiety can react with thiols and amines, potentially modifying protein function.
- Antioxidant Activity : Related compounds have shown antioxidant properties, which could be beneficial in mitigating oxidative stress.
Comparative Analysis with Similar Compounds
The following table summarizes key structural features and potential biological activities of compounds related to this compound:
| Compound Name | Structure Features | Biological Activity Potential |
|---|---|---|
| tert-butyl carbamate | Simple carbamate structure | Widely used as a protecting group; potential enzyme inhibitor |
| benzyl carbamate | Aromatic ring present | Exhibits different solubility; potential anti-inflammatory effects |
| ethyl (E)-(5-oxohexan-3-en-1-yl)carbamate | Ethyl group instead of tert-butyl | May show different pharmacokinetic properties |
| N-(5-hydroxyhexanoyl)-tert-butyl carbamate | Hydroxyl group addition | Increased polarity may enhance biological activity |
Case Studies and Research Findings
While direct studies on this compound are scarce, research on similar compounds provides valuable insights:
- Enzyme Inhibition Studies : Research indicates that carbamates can inhibit enzymes such as acetylcholinesterase, which is critical in neuropharmacology. For instance, studies have shown that modifications to the carbamate structure significantly affect inhibitory potency against this enzyme .
- Electrophilic Reactivity : Compounds with enone functionalities have been noted for their ability to undergo Michael additions with nucleophiles, suggesting that this compound may similarly interact with cellular components, leading to potential therapeutic applications .
- Antioxidant Properties : Related compounds have demonstrated antioxidant capabilities, which could imply that this compound might also exhibit protective effects against oxidative damage .
Q & A
Q. What are the common synthetic routes for tert-Butyl (E)-(5-oxohex-3-en-1-yl)carbamate, and how do reaction conditions influence E/Z selectivity?
The synthesis typically involves multi-step reactions under controlled conditions. Key steps include:
- Nucleophilic substitution : Use of sodium azide or amines under mild to moderate conditions to introduce functional groups .
- Oxidation : Employing potassium permanganate or chromium trioxide to generate the 5-oxo moiety .
- Protection/deprotection strategies : tert-Butyl carbamate groups are introduced via carbamate-forming reagents (e.g., Boc anhydride) to protect amine intermediates .
E/Z selectivity is influenced by steric hindrance and reaction temperature. Lower temperatures (0–25°C) and polar aprotic solvents (e.g., DMF) favor the E-configuration by stabilizing transition states .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- ¹H NMR : Focus on vinyl proton signals (δ 5.5–6.5 ppm for E-configuration) and tert-butyl group singlet (δ 1.2–1.4 ppm) .
- ¹³C NMR : Carbonyl signals (δ 170–210 ppm for oxo and carbamate groups) confirm functional group integrity .
- IR Spectroscopy : Stretch frequencies at ~1680–1720 cm⁻¹ (C=O) and ~1250–1350 cm⁻¹ (C-O of carbamate) .
- Mass Spectrometry (HRMS) : Molecular ion peaks validate the molecular formula, while fragmentation patterns confirm structural motifs .
Q. What functional groups in this molecule present unique reactivity patterns for further derivatization?
- α,β-Unsaturated ketone (5-oxohex-3-en-1-yl) : Undergoes Michael additions or Diels-Alder reactions for cyclization .
- Carbamate group : Susceptible to acid/base hydrolysis (e.g., HCl/NaOH) for deprotection, enabling amine functionalization .
- E-configured double bond : Participates in stereoselective hydrogenation or epoxidation for structural diversification .
Q. What chromatographic methods are recommended for purity analysis and isolation?
- HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) for high-resolution separation .
- Flash Chromatography : Employ silica gel with ethyl acetate/hexane mixtures (3:7 ratio) for bulk purification .
- TLC Monitoring : Spot visualization under UV (254 nm) or iodine staining to track reaction progress .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the compound’s stability under different pH conditions?
- Systematic pH Studies : Conduct accelerated stability testing at pH 1–13 (using HCl/NaOH buffers) with HPLC monitoring to identify degradation products .
- Kinetic Analysis : Calculate half-lives (t₁/₂) at varying temperatures to model Arrhenius relationships and predict shelf-life .
- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in the oxo group) to trace hydrolysis pathways via mass spectrometry .
Q. What strategies optimize enantioselective synthesis while preserving the E-configuration?
- Chiral Catalysts : Use Ru-based complexes (e.g., Noyori-type) for asymmetric hydrogenation of precursor ketones .
- Dynamic Kinetic Resolution : Employ enzyme-mediated processes (e.g., lipases) to control stereochemistry during carbamate formation .
- Crystallization-Induced Asymmetry : Leverage chiral auxiliaries (e.g., Evans’ oxazolidinones) to induce enantiomeric enrichment .
Q. How does the compound’s conformational flexibility impact its interactions with biological targets?
- Molecular Dynamics Simulations : Analyze low-energy conformers to predict binding modes with enzymes (e.g., proteases) .
- Structure-Activity Relationships (SAR) : Modify the cyclohexyl or carbamate moieties to assess effects on bioactivity .
- Biolayer Interferometry : Measure real-time binding kinetics with immobilized targets to quantify affinity changes .
Q. What computational modeling approaches best predict the compound’s behavior in catalytic systems?
- Density Functional Theory (DFT) : Calculate transition-state energies for reactions (e.g., hydrogenation) to identify rate-limiting steps .
- Molecular Docking : Screen against protein databases (e.g., PDB) to identify potential biological targets .
- QM/MM Hybrid Models : Simulate interactions at enzyme active sites to optimize catalytic efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
